methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dry tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can be compared with other benzoxazole derivatives, such as:
Methyl 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoate: This compound also exhibits antibacterial and antifungal activities but differs in its chemical structure and specific biological activities.
4,4’-Bis(2-benzoxazolyl)stilbene: This compound is used in the development of polymeric film sensors and has different applications compared to this compound.
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)16-11-9-15(10-12-16)14-23-18-6-4-5-17(13-18)21-24-19-7-2-3-8-20(19)27-21/h2-14H,1H3 |
InChI Key |
JQCOWEYNDRIUCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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